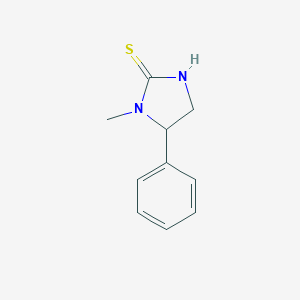
3-Thiophenecarboxamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain perception and inflammation. The discovery of BCTC has opened up new avenues for research into the mechanisms underlying pain and inflammation, and has the potential to lead to the development of new therapeutics for these conditions.
Mecanismo De Acción
BCTC acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by its ligands. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. Activation of TRPV1 results in the influx of cations, including calcium, into the cell, leading to depolarization and the generation of action potentials. By blocking the activation of TRPV1, BCTC can prevent the influx of cations and the generation of action potentials, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects
BCTC has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BCTC can inhibit the activation of TRPV1 by capsaicin, acid, and heat. In vivo studies have shown that BCTC can reduce pain and inflammation in animal models of inflammatory pain, neuropathic pain, and visceral pain. BCTC has also been shown to have a number of other effects, including the inhibition of platelet aggregation and the modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTC has a number of advantages for use in laboratory experiments. It is a highly potent and selective antagonist of TRPV1, allowing for the specific inhibition of this channel without affecting other ion channels. BCTC is also relatively stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of BCTC in laboratory experiments. BCTC has relatively poor solubility in water, which can make it difficult to administer in vivo. In addition, BCTC has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research into BCTC and its potential applications in scientific research. One area of research is in the development of new TRPV1 antagonists with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is in the investigation of the potential therapeutic applications of TRPV1 antagonists in the treatment of pain and inflammation. Finally, there is also potential for the use of BCTC in the investigation of other ion channels and their roles in physiological and pathological processes.
Métodos De Síntesis
BCTC can be synthesized using a variety of methods, including the reaction of 3-thiophenecarboxylic acid with 2-butenylthiol and 4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to yield BCTC in high purity.
Aplicaciones Científicas De Investigación
BCTC has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of pain and inflammation. BCTC has been shown to be a potent and selective antagonist of TRPV1, and has been used to study the role of this channel in pain perception and inflammation. BCTC has also been used to investigate the potential therapeutic applications of TRPV1 antagonists in the treatment of pain and inflammation.
Propiedades
Número CAS |
178870-03-6 |
|---|---|
Fórmula molecular |
C16H16ClNOS2 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClNOS2/c1-3-4-8-21-15-10-12(5-6-14(15)17)18-16(19)13-7-9-20-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,19)/b4-3+ |
Clave InChI |
WPFRGTZJHKGPPT-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CSC1=C(C=CC(=C1)NC(=O)C2=C(SC=C2)C)Cl |
SMILES |
CC=CCSC1=C(C=CC(=C1)NC(=O)C2=C(SC=C2)C)Cl |
SMILES canónico |
CC=CCSC1=C(C=CC(=C1)NC(=O)C2=C(SC=C2)C)Cl |
Sinónimos |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chloro-phenyl]-2-methyl-thiophene-3-ca rboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)


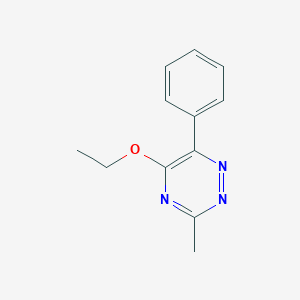
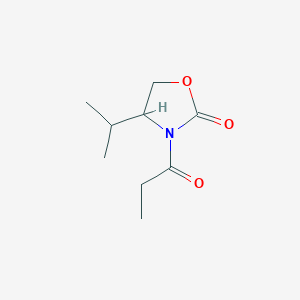
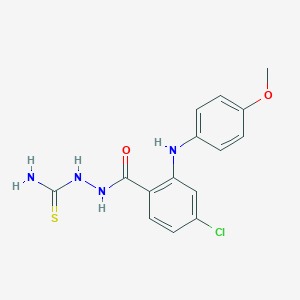
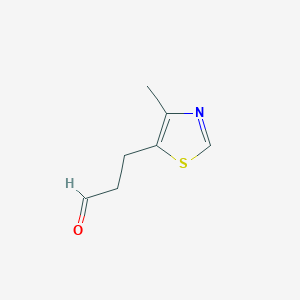


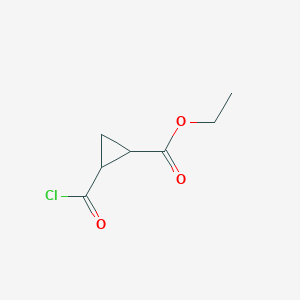

![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
